molecular formula C18H24N2O3 B8785562 2-(Heptyloxy)-6-(1-nitroethyl)quinoline

2-(Heptyloxy)-6-(1-nitroethyl)quinoline

Cat. No.: B8785562
M. Wt: 316.4 g/mol
InChI Key: HLILETXVYATOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Heptyloxy)-6-(1-nitroethyl)quinoline is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-heptoxy-6-(1-nitroethyl)quinoline

InChI

InChI=1S/C18H24N2O3/c1-3-4-5-6-7-12-23-18-11-9-16-13-15(14(2)20(21)22)8-10-17(16)19-18/h8-11,13-14H,3-7,12H2,1-2H3

InChI Key

HLILETXVYATOAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=NC2=C(C=C1)C=C(C=C2)C(C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-bromo-2-(heptyloxy)quinoline (2.014 g, 6.27 mmol) and Pd2(dba)3 (172 mg, 0.188 mmol, 0.03 eq.) were dissolved in DME (5 mL) and stirred under nitrogen atmosphere for 10 min. 2-di-tert-butylphosphino-2′-methylbiphenyl (117 mg, 0.36 mmol, 0.06 eq.) was added and the mixture was stirred at r.t. for 10 min. Then nitroethane (0.9 mL, 12.54 mmol, 2.0 eq.) and cesium carbonate (2.5 g, 7.5 mmol, 1.2 eq.) were added. The mixture was stirred at 50° C. under nitrogen atmosphere for 15 h. The mixture was extracted with ethyl acetate and the organic layer was purified by silica gel column chromatography using petroleum/ethyl acetate (5/1) as eluent to give product as a slight red oil (1.5 g, 78%). ESI-MS: 317.1 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.98 (d, 1H), 7.86 (d, 1H), 7.79 (s, 1H), 7.69 (q, 1H), 6.93 (d, 1H), 5.77-5.74 is (m, 1H), 4.46 (t, 2H), 1.98 (d, 3H), 1.84-1.80 (m, 2H), 1.48-1.29 (m, 8H), 0.89 (t, 3H).
Quantity
2.014 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
172 mg
Type
catalyst
Reaction Step One
Name
nitroethane
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
117 mg
Type
catalyst
Reaction Step Three
Yield
78%

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